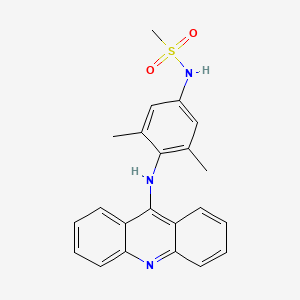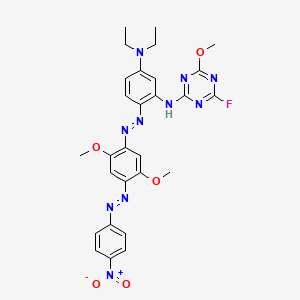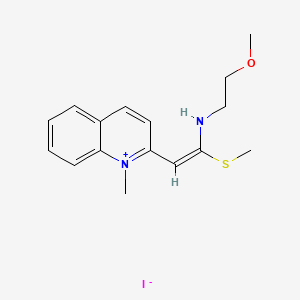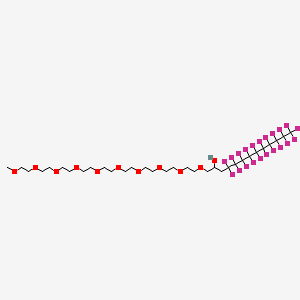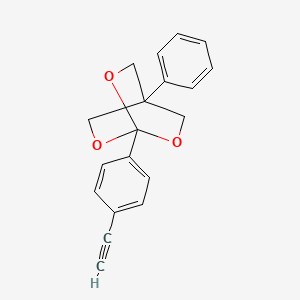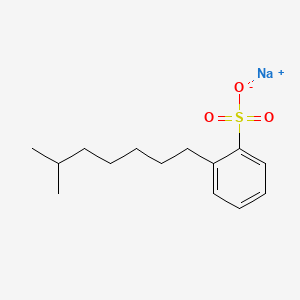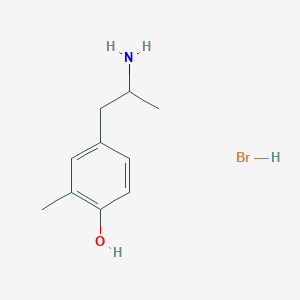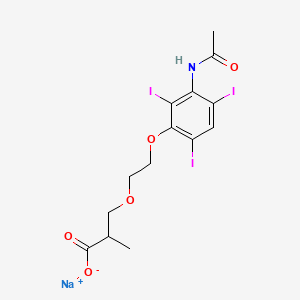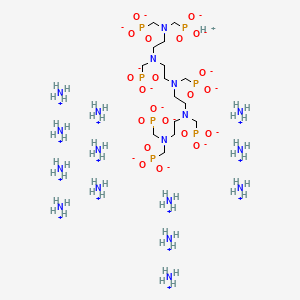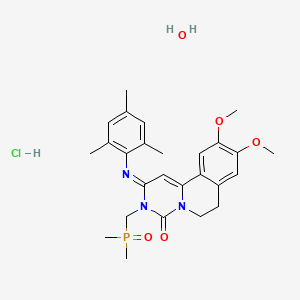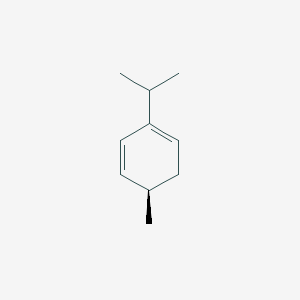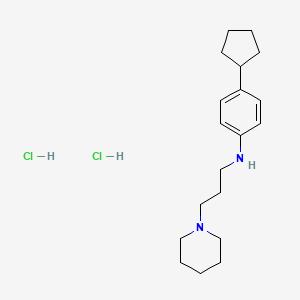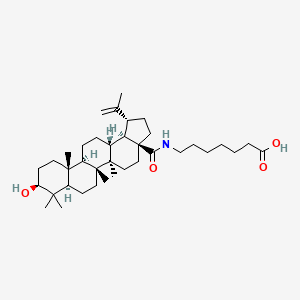
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is a complex organic compound derived from lupane-type triterpenoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Amidation: Formation of the amide bond between the triterpenoid and aminoheptanoic acid.
Purification: Use of chromatographic techniques to purify the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.
Scientific Research Applications
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways, inhibit enzymes, or interact with cellular receptors to exert its effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: Another lupane-type triterpenoid with similar biological activities.
Ursolic acid: A pentacyclic triterpenoid with comparable therapeutic properties.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is unique due to its specific structure, which combines the lupane skeleton with an aminoheptanoic acid moiety
Properties
CAS No. |
150840-28-1 |
|---|---|
Molecular Formula |
C37H61NO4 |
Molecular Weight |
583.9 g/mol |
IUPAC Name |
7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C37H61NO4/c1-24(2)25-15-20-37(32(42)38-23-11-9-8-10-12-30(40)41)22-21-35(6)26(31(25)37)13-14-28-34(5)18-17-29(39)33(3,4)27(34)16-19-36(28,35)7/h25-29,31,39H,1,8-23H2,2-7H3,(H,38,42)(H,40,41)/t25-,26+,27-,28+,29-,31+,34-,35+,36+,37-/m0/s1 |
InChI Key |
RVOSKISQNOKOCC-TYPKSVOQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
